2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide typically involves the bromination of N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide. The reaction conditions often require the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for studying protein interactions and modifications.
Chemical Biology: It can be used to investigate the biological activity of sulfonyl-containing compounds.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom and the sulfonyl group play crucial roles in these interactions, potentially modifying the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-{4-[(methylamino)sulfonyl]-phenyl}acetamide
- 2-Bromo-N-{4-[(ethylamino)sulfonyl]-phenyl}acetamide
- 2-Bromo-N-{4-[(propylamino)sulfonyl]-phenyl}acetamide
Uniqueness
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide is unique due to the presence of the diallylamino group, which can confer distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-3-9-17(10-4-2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-15/h3-8H,1-2,9-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJFEJCDNRKCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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